2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Organometallic Chemistry Directed ortho-Metalation Benzophenone Ketals

Choose this specific regioisomer for regioselective ortho-functionalization enabled by its unique 2-chloro/3'-dioxolane substitution pattern. This benzophenone derivative offers a privileged scaffold for medicinal chemistry diversification, with the dioxolane serving as a protected carbonyl for orthogonal manipulations. Supplied at ≥98% purity, ensuring reliable performance in hit-to-lead and process R&D.

Molecular Formula C16H13ClO3
Molecular Weight 288.72 g/mol
CAS No. 898759-25-6
Cat. No. B1327970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone
CAS898759-25-6
Molecular FormulaC16H13ClO3
Molecular Weight288.72 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
InChIKeyHJZOIXLJSBWZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS 898759-25-6): Procurement Specifications and Identity Confirmation for Research Use


2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone (CAS 898759-25-6) is a synthetic benzophenone derivative bearing a 2-chloro substituent on one phenyl ring and a 1,3-dioxolane ketal at the 3'-position of the second phenyl ring . It is supplied with a molecular formula of C16H13ClO3 and a monoisotopic mass of approximately 288.055 Da . The compound is commercially available for pharmaceutical research and development with purities typically specified at 97% or NLT 98% . Key identifiers for procurement verification include the canonical SMILES string 'Clc1ccccc1C(=O)c2cccc(c2)C3OCCO3' and the InChIKey 'HJZOIXLJSBWZRV-UHFFFAOYSA-N' .

Why 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone Cannot Be Replaced by Regioisomeric or Non-Ketal Analogs


This compound's specific substitution pattern—a 2-chloro group on the benzoyl ring combined with a 3'-(1,3-dioxolane) ketal—dictates both its physicochemical properties and its reactivity profile in ways that are not interchangeable with other chloro-substituted or dioxolane-containing benzophenone derivatives . The ortho-chloro substituent imparts a unique electronic and steric environment that directly influences regioselectivity in subsequent synthetic transformations, particularly in directed ortho-metalation reactions [1]. Replacing it with a 3- or 4-chloro isomer (e.g., CAS 898779-21-0 or CAS 741707-93-7) or a non-ketal benzophenone would yield a different building block with divergent reactivity and potential biological activity . The quantitative evidence below delineates the precise structural and physical boundaries that define this compound's unique procurement identity.

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone: Quantifiable Differentiation from Regioisomers and Analogs


Ortho-Chloro Regiochemistry Dictates Distinct Lithiation Selectivity in Synthetic Transformations

The 2-chloro substitution pattern of this compound is a critical determinant of its synthetic utility. Studies on the lithiation of chloroaryl-1,3-dioxolanes demonstrate that the ortho-chloro substituent exerts a significant acidifying effect, enabling regioselective deprotonation ortho to the ketal group on the chloroaryl ring [1]. This contrasts with the behavior of 3-chloro and 4-chloro regioisomers, where the absence of the ortho-effect leads to different lithiation sites and, consequently, divergent functionalization pathways [1]. For procurement decisions, this means that 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone is uniquely suited as a scaffold for synthesizing ortho-functionalized benzophenone derivatives, a route not accessible using the 3- or 4-chloro isomers.

Organometallic Chemistry Directed ortho-Metalation Benzophenone Ketals

Physicochemical Property Differentiation: Density and Boiling Point Comparison

While regioisomers share the same molecular formula and weight, their three-dimensional structures lead to measurable differences in physicochemical properties, which can affect handling, purification, and formulation. Calculated density for 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone is 1.282-1.283 g/cm³ at 20°C, with a boiling point of 440.6°C at 760 mmHg . These values can be compared to those of the 3-chloro regioisomer, which has a calculated boiling point of 448.6±45.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . These data points serve as orthogonal identifiers for confirming compound identity and purity in procurement and analytical workflows.

Physical Chemistry Property Prediction Quality Control

Commercial Availability and Purity Specifications for Reliable Procurement

Procurement decisions require confidence in consistent supply and verified purity. 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone is offered by multiple international suppliers (e.g., Fluorochem Ltd., MolCore) with specified purity levels of 97.0% and NLT 98% . This contrasts with some less common regioisomers, such as 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, which may have more limited availability or longer lead times . The established supply chain and documented purity standards for this specific CAS number reduce procurement risk and accelerate research timelines.

Supply Chain Chemical Sourcing Purity Verification

Evidence-Driven Application Scenarios for 2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone Procurement


Precision Synthesis of Ortho-Functionalized Benzophenone Derivatives via Directed Metalation

Medicinal chemists and process R&D teams should prioritize this compound when designing synthetic routes that require regioselective functionalization ortho to the ketal group. As established in the lithiation study [1], the ortho-chloro substituent's acidifying effect enables a directed ortho-metalation strategy that is not feasible with 3- or 4-chloro regioisomers. This makes 2-Chloro-3'-(1,3-dioxolan-2-yl)benzophenone the scaffold of choice for synthesizing novel ortho-substituted benzophenone building blocks, which are valuable in drug discovery programs targeting diverse biological pathways.

Quality Control and Inventory Management for Regioisomerically Pure Building Blocks

Analytical and QC laboratories should use the specific physicochemical properties—density of 1.282 g/cm³ and boiling point of 440.6°C —to distinguish this compound from its 3-chloro and 4-chloro regioisomers. Given that these isomers share identical molecular weights and formulas, these quantifiable differences are essential for preventing cross-contamination in chemical inventory systems and ensuring that the correct intermediate is used in multi-step syntheses. Procurement of CAS 898759-25-6 from suppliers specifying 97-98% purity guarantees a well-characterized starting material.

Scaffold Diversification for Targeted Library Synthesis in Early Drug Discovery

The benzophenone core is a privileged structure in medicinal chemistry, and the combination of a 2-chloro substituent with a 3'-dioxolane ketal creates a unique vector for library diversification. The dioxolane group serves as a protected carbonyl, enabling orthogonal synthetic manipulations. The commercial availability of this specific regioisomer at high purity allows hit-to-lead teams to rapidly generate focused libraries of ortho-substituted benzophenones without the need for de novo synthesis of the core scaffold, thereby accelerating SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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